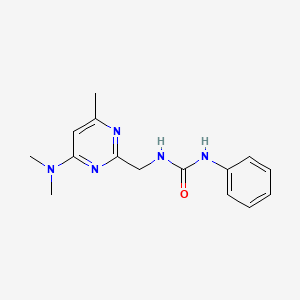

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-11-9-14(20(2)3)19-13(17-11)10-16-15(21)18-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKUYIBXPUPNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include signal transduction cascades that lead to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

| Compound Name / ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₆H₂₀N₅O | ~310.37* | - Phenyl group (no substituents) - 4-(Dimethylamino)-6-methylpyrimidinyl |

| BK10124 | C₁₆H₂₀ClN₅O | 333.82 | - 2-Chloro-4-methylphenyl group - 4-(Dimethylamino)-6-methylpyrimidinyl |

| BK80309 | C₁₆H₁₉N₅O₃ | 329.35 | - Pyrazine with dimethylamino - Pyrrolidine-carbonyl-1,2-dihydropyridinone |

Key Observations:

Substituent Effects :

- The target compound’s phenyl group lacks substituents, whereas BK10124 includes 2-chloro-4-methylphenyl , which increases its molecular weight and likely enhances lipophilicity (logP) compared to the target compound . The chloro and methyl groups in BK10124 may influence metabolic stability or target binding affinity.

- BK80309 replaces the urea scaffold with an amide linkage and a pyrazine heterocycle. This structural divergence suggests distinct electronic properties and solubility profiles.

Heterocyclic Systems: The target compound and BK10124 share a 4-(dimethylamino)-6-methylpyrimidinyl group, which may confer similar hydrogen-bonding or dipole interactions in biological systems. In contrast, BK80309 features a 6-(dimethylamino)pyrazin-2-yl group, where the pyrazine ring’s electron-deficient nature could alter binding kinetics compared to pyrimidine-based analogs .

Molecular Weight and Drug-Likeness :

- BK10124’s higher molecular weight (333.82 vs. ~310.37) due to the chloro and methyl substituents may affect its pharmacokinetic properties, such as absorption or clearance rates. BK80309’s lower molecular weight (329.35) and oxygen-rich structure (three oxygen atoms) might improve aqueous solubility relative to the urea-based compounds.

Hypothetical Implications for Bioactivity

- The absence of electron-withdrawing groups (e.g., Cl in BK10124) could result in differing electronic environments, influencing interactions with catalytic residues in enzymes.

- BK80309’s amide linkage and pyrazine ring may favor interactions with polar or charged binding sites, diverging from urea-based compounds’ mechanisms.

Biological Activity

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18N4O

- Molecular Weight : 258.32 g/mol

This compound features a pyrimidine ring substituted with a dimethylamino group, which is critical for its biological activity.

Research indicates that this compound acts primarily through inhibition of specific enzymes involved in lipid metabolism, particularly acyl-CoA:cholesterol O-acyltransferase (ACAT). Inhibition of ACAT leads to reduced cholesterol esterification, which is beneficial in conditions such as hypercholesterolemia and atherosclerosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against both aortic and intestinal ACATs. For instance, one study highlighted that selected derivatives of this compound showed a reduction in cholesterol levels by inhibiting ACAT activity by up to 45% compared to controls .

In Vivo Studies

In vivo experiments using animal models have shown that the compound can effectively reduce atherosclerotic plaque development. For example, one study reported that treatment with the compound resulted in a significant decrease in plaque area, demonstrating its potential as an antiatherosclerotic agent .

Case Studies

-

Anti-Atherogenic Activity :

- Objective : To evaluate the antiatherosclerotic effects of this compound.

- Methodology : Animal models were treated with the compound over a specified period, measuring plaque formation and lipid profiles.

- Results : The compound reduced plaque area by approximately 38% compared to untreated controls, indicating significant antiatherogenic properties.

-

Cholesterol Regulation :

- Objective : To assess the impact on cholesterol levels in hypercholesterolemic models.

- Methodology : Administration of the compound was followed by monitoring serum cholesterol levels.

- Results : A marked reduction in total cholesterol levels was observed, supporting its use in managing cholesterol-related disorders.

Research Findings Summary

Q & A

Q. What synthetic methodologies are most effective for preparing 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-phenylurea, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step functionalization of pyrimidine and phenylurea precursors. Key steps include:

- Nucleophilic substitution : Introducing the dimethylamino group at the 4-position of the pyrimidine ring under basic conditions (e.g., K₂CO₃ in DMF) .

- Methylene bridging : Coupling the pyrimidine intermediate with phenylurea via a methylene linker. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity, though metal-free conditions (e.g., SN2 displacement) are viable alternatives .

- Yield optimization : Purification via column chromatography or recrystallization improves purity. Evidence from fluorinated pyrimidine syntheses shows yields >80% under inert atmospheres and controlled temperatures (60–100°C) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons in phenylurea at δ 7.2–7.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₆O: 313.1784) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the torsion angle between pyrimidine and phenylurea moieties, critical for SAR studies .

Advanced Research Questions

Q. How does the dimethylamino group at the 4-position of the pyrimidine ring influence bioactivity compared to other substituents (e.g., chloro, sulfonamide)?

Answer: Comparative studies of pyrimidine derivatives reveal:

- Dimethylamino group : Enhances solubility and membrane permeability due to its basicity, improving pharmacokinetic profiles .

- Chloro/sulfonamide groups : Increase antimicrobial potency but reduce metabolic stability. For example, chloro-substituted analogs show MIC values of 2–4 µg/mL against S. aureus but shorter plasma half-lives .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response standardization : Use uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Cellular vs. enzymatic assays : Discrepancies often arise from off-target effects in cell-based models. Confirm target engagement via biophysical methods (e.g., SPR or ITC) .

- Meta-analysis : Cross-reference data from public databases (e.g., PubChem, ChEMBL) to identify trends in activity cliffs .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer:

- OECD Guidelines : Follow Test No. 308 (aerobic biodegradation in water-sediment systems) to measure half-life and metabolite formation .

- Biotic/abiotic partitioning : Use HPLC-MS to quantify distribution in soil, water, and biota. LogP values (predicted ~2.5) suggest moderate bioaccumulation risk .

- Long-term ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays at environmentally relevant concentrations (ng/L–µg/L) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR or CDK2). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR modeling : Train models on pyrimidine-urea analogs to predict ADMET properties. Critical descriptors include polar surface area (PSA) and H-bond donor/acceptor counts .

Q. How can structural modifications enhance selectivity for specific therapeutic targets?

Answer:

- Bioisosteric replacement : Substitute the phenylurea with heterocyclic ureas (e.g., thiazole-urea) to modulate hydrogen-bonding interactions .

- Steric hindrance : Introduce bulky groups at the 6-methyl position of pyrimidine to block off-target binding pockets. Evidence from antitumor pyrido[3,4-d]pyrimidines supports this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.